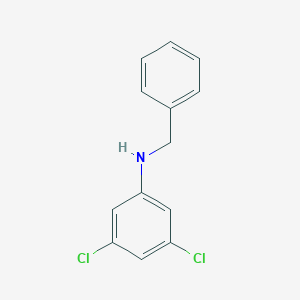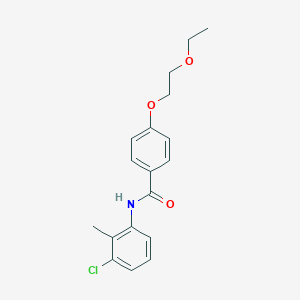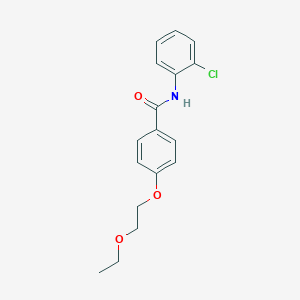![molecular formula C19H22N2O2 B266988 N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies for the treatment of psoriasis, psoriatic arthritis, and lupus.
Mechanism of Action
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide exerts its therapeutic effect by inhibiting the activity of TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting these kinases, N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ in preclinical models of autoimmune diseases. This compound also reduces the activation of immune cells such as T cells and B cells, which play a role in the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several potential future directions for the development of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide. One possible direction is the development of combination therapies that target multiple cytokine signaling pathways to achieve a more comprehensive therapeutic effect. Another possible direction is the exploration of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide for the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective inhibitors of TYK2 and JAK1 kinases may lead to the development of more effective treatments for autoimmune diseases.
Synthesis Methods
The synthesis of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with phenylacetic acid and sec-butylamine to form the target compound.
Scientific Research Applications
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of the TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases.
properties
Product Name |
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-butan-2-yl-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14(2)20-19(23)16-9-11-17(12-10-16)21-18(22)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
KRYZCDARBMXEHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B266907.png)
![(2H-1,3-Benzodioxol-5-ylmethyl)(([3-(pyrimidin-2-yloxy)phenyl]methyl))amine](/img/structure/B266922.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)
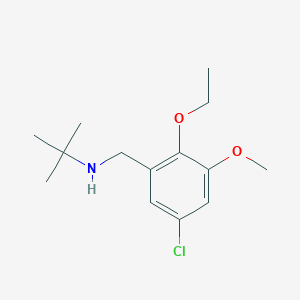
![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
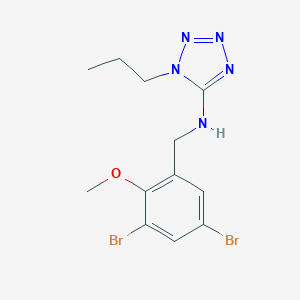
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
